molecular formula C9H15NO B6144395 3-ethyl-3-azabicyclo[3.2.1]octan-8-one CAS No. 1087789-15-8

3-ethyl-3-azabicyclo[3.2.1]octan-8-one

Cat. No.: B6144395
CAS No.: 1087789-15-8
M. Wt: 153.22 g/mol
InChI Key: PIYLLTYRKCCGAE-UHFFFAOYSA-N
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Description

3-Ethyl-3-azabicyclo[3.2.1]octan-8-one is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-azabicyclo[3.2.1]octan-8-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic structure. This process often involves the use of catalytic systems and specific reaction conditions to achieve the desired stereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as silyl enol ether formation, lactam activation, and halide-promoted cyclization .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-azabicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-ethyl-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, influencing their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-3-azabicyclo[3.2.1]octan-8-one is unique due to its specific structural features and the presence of an ethyl group at the 3-position. This modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

3-ethyl-3-azabicyclo[3.2.1]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-10-5-7-3-4-8(6-10)9(7)11/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYLLTYRKCCGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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